H-Leu-Lys(Z)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

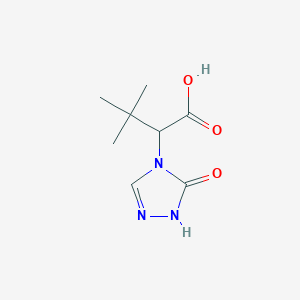

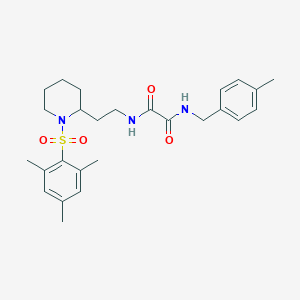

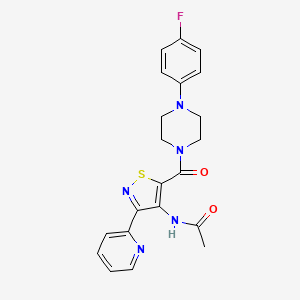

H-Leu-Lys(Z)-OH, also known as N2-(L-Leucyl)-N6-((benzyloxy)carbonyl)-L-lysine, is a compound with the molecular formula C20H31N3O5 . It has a molecular weight of 393.48 .

Molecular Structure Analysis

The InChI Key for H-Leu-Lys(Z)-OH is NLDHNTHWLUFXHK-IRXDYDNUSA-N . It has 28 heavy atoms, 6 aromatic heavy atoms, and 15 rotatable bonds .Physical And Chemical Properties Analysis

H-Leu-Lys(Z)-OH has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -8.71 cm/s . The compound is very soluble, with a solubility of 14.2 mg/ml or 0.0362 mol/l .Applications De Recherche Scientifique

1. Encapsulation in Nanoparticles

H-Leu-Lys(Z)-OH, in its variant forms like H-(leu-lys-lys-leu)10-OH, demonstrates a high affinity for oligonucleotides. This property is utilized for efficient encapsulation in hydrophobic nanoparticles, useful in drug delivery systems. The specific structure of these peptides, alternating between hydrophilic and hydrophobic amino acids, facilitates the formation of a non-water-soluble complex that can be encapsulated in nanoparticles for targeted delivery (Emile et al., 1996).

2. Protein C-H Bond Reactivity Study

The study of the reactivity of protein C-H bonds to H atom abstraction by OH radical involves peptides like H-Leu-Lys(Z)-OH. Such studies are crucial in understanding the chemical interactions at the molecular level, which can have implications in biochemistry and pharmacology (Scheiner & Kar, 2010).

3. Study of Aminopeptidase Mechanisms

H-Leu-Lys(Z)-OH and related peptides are used in the study of enzymes like bovine lens leucine aminopeptidase. Understanding the binding and interaction of such peptides with the enzyme helps elucidate the enzymatic mechanisms and the role of metal ions in catalysis, which is valuable in enzymology and therapeutic research (Sträter & Lipscomb, 1995).

4. Synthesis of Neurotensin Analogues

Peptides including H-Leu-Lys(Z)-OH are used in the synthesis of neurotensin analogues like JMV 449. These analogues have shown potent and long-lasting effects in biological assays, indicating their potential in neuropharmacology (Dubuc et al., 1992).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDHNTHWLUFXHK-IRXDYDNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-Lys(Z)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)

![7'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B2534702.png)

![N,N-dimethyl-2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-2-yl}acetamide](/img/structure/B2534704.png)

![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)